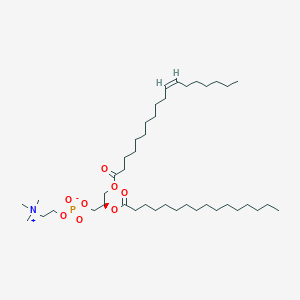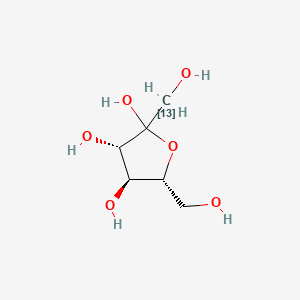![molecular formula C39H73NNaO10P B12062629 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes amino, carboxyl, and phosphate groups, as well as long-chain fatty acid esters. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The process begins with the preparation of the amino acid derivative, followed by the esterification of the fatty acids. The final step involves the phosphorylation of the hydroxyl group to introduce the phosphate moiety. Reaction conditions often require the use of catalysts, controlled temperatures, and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form corresponding carboxylic acids.
Reduction: The phosphate group can be reduced under specific conditions to form phosphonates.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include carboxylic acids, phosphonates, and various amide derivatives, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential role in cellular signaling and metabolism. Its phosphate group is particularly important for interactions with enzymes and other biomolecules.
Medicine
In medicine, sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of metabolic disorders.
Industry
In industry, the compound is used in the formulation of specialized materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and activation of target proteins. The long-chain fatty acids contribute to the compound’s ability to integrate into lipid membranes, influencing cellular processes such as signal transduction and membrane fluidity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include phosphatidylserine and other phospholipids, which share structural features such as the phosphate group and long-chain fatty acids .
Uniqueness
What sets sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate apart is its specific combination of amino, carboxyl, and phosphate groups, along with the unique arrangement of fatty acid chains. This configuration imparts distinct biochemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C39H73NNaO10P |
|---|---|
Poids moléculaire |
770.0 g/mol |
Nom IUPAC |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(42)50-35(33-48-51(45,46)49-34-36(40)39(43)44)32-47-37(41)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,35-36H,3-16,19-34,40H2,1-2H3,(H,43,44)(H,45,46);/q;+1/p-1/b18-17-;/t35-,36+;/m1./s1 |
Clé InChI |
NVYGCQIGTDPHML-HTAIZBQXSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)













